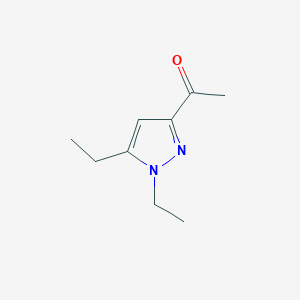
Ethanone, 1-(1,5-diethyl-1H-pyrazol-3-yl)- (9CI)
描述
3-Acetyl-1,5-diethylpyrazole is a heterocyclic organic compound belonging to the pyrazole family. Pyrazoles are five-membered ring structures containing two nitrogen atoms at adjacent positions. This compound is characterized by the presence of acetyl and diethyl groups attached to the pyrazole ring, which imparts unique chemical and physical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-1,5-diethylpyrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 1,3-diketones with hydrazine derivatives under acidic or basic conditions. For instance, the reaction of acetylacetone with diethylhydrazine in the presence of an acid catalyst can yield 3-Acetyl-1,5-diethylpyrazole .
Industrial Production Methods
Industrial production of 3-Acetyl-1,5-diethylpyrazole may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, efficient catalysts, and solvent recovery systems to enhance yield and reduce waste.
化学反应分析
Types of Reactions
3-Acetyl-1,5-diethylpyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole ring or the acetyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce alcohol derivatives.
科学研究应用
3-Acetyl-1,5-diethylpyrazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and as a ligand in coordination chemistry.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
作用机制
The mechanism of action of 3-Acetyl-1,5-diethylpyrazole involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
3,5-Dimethylpyrazole: Similar in structure but with methyl groups instead of acetyl and diethyl groups.
1-Cyanoacetyl-3,5-dimethylpyrazole: Contains a cyanoacetyl group, making it a useful cyanoacetylating agent.
3,5-Diacetyl-2,6-dimethylpyrazole: Another derivative with acetyl groups at different positions.
Uniqueness
Its acetyl and diethyl groups provide a balance of steric and electronic effects, making it a versatile compound in various chemical reactions and applications .
属性
CAS 编号 |
165743-61-3 |
|---|---|
分子式 |
C9H14N2O |
分子量 |
166.22 g/mol |
IUPAC 名称 |
1-(1,5-diethylpyrazol-3-yl)ethanone |
InChI |
InChI=1S/C9H14N2O/c1-4-8-6-9(7(3)12)10-11(8)5-2/h6H,4-5H2,1-3H3 |
InChI 键 |
CVSVOYOSJSDAGG-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=NN1CC)C(=O)C |
规范 SMILES |
CCC1=CC(=NN1CC)C(=O)C |
同义词 |
Ethanone, 1-(1,5-diethyl-1H-pyrazol-3-yl)- (9CI) |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details











体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
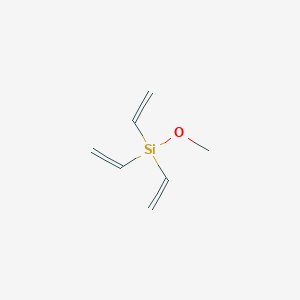
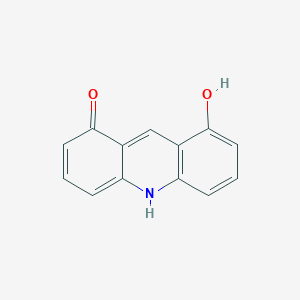
![2-{4-[(3,4-Dichlorobenzyl)oxy]phenyl}acetonitrile](/img/structure/B60966.png)
![2-Methoxy-5-[5-(trifluoromethyl)tetrazol-1-yl]benzaldehyde](/img/structure/B60974.png)
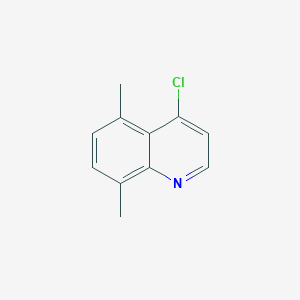
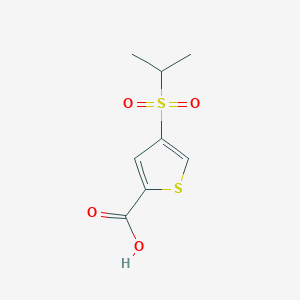
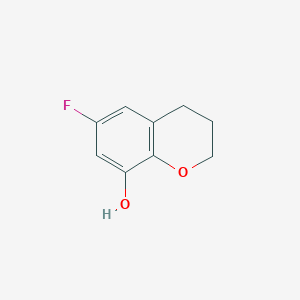
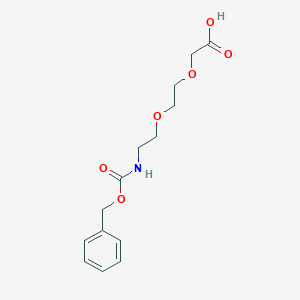
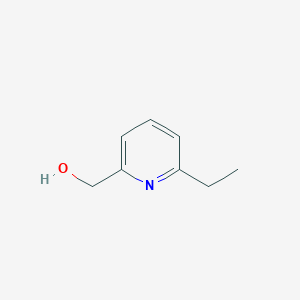
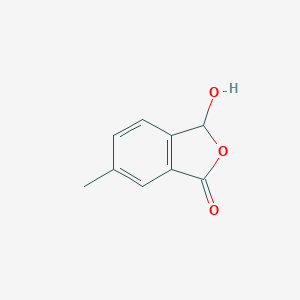
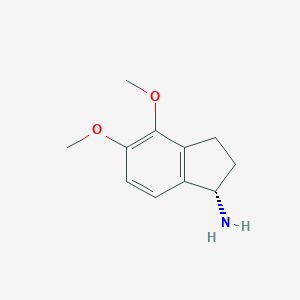
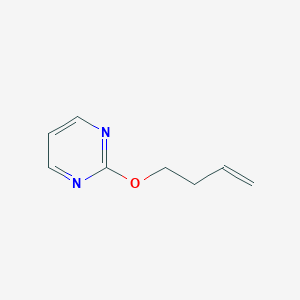
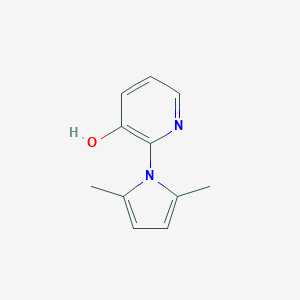
![2-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-4,5-dimethoxy-N,N-dimethylaniline](/img/structure/B60998.png)
